3-N-(3-methyloxan-3-yl)-1-N-propylbenzene-1,3-dicarboxamide
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Overview
Description
3-N-(3-methyloxan-3-yl)-1-N-propylbenzene-1,3-dicarboxamide is a synthetic organic compound characterized by its unique molecular structure
Preparation Methods
The synthesis of 3-N-(3-methyloxan-3-yl)-1-N-propylbenzene-1,3-dicarboxamide involves several steps. The primary synthetic route includes the reaction of 3-methyloxan-3-ylamine with 1-N-propylbenzene-1,3-dicarboxylic acid chloride under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Chemical Reactions Analysis
3-N-(3-methyloxan-3-yl)-1-N-propylbenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen, where reagents like alkyl halides can introduce new alkyl groups.
Scientific Research Applications
3-N-(3-methyloxan-3-yl)-1-N-propylbenzene-1,3-dicarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and other diseases.
Mechanism of Action
The mechanism of action of 3-N-(3-methyloxan-3-yl)-1-N-propylbenzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
When compared to similar compounds, 3-N-(3-methyloxan-3-yl)-1-N-propylbenzene-1,3-dicarboxamide stands out due to its unique structural features and reactivity. Similar compounds include:
- 3-N-(3-methyloxan-3-yl)-1-N-butylbenzene-1,3-dicarboxamide
- 3-N-(3-methyloxan-3-yl)-1-N-ethylbenzene-1,3-dicarboxamide
- 3-N-(3-methyloxan-3-yl)-1-N-methylbenzene-1,3-dicarboxamide
These compounds share a similar core structure but differ in the length and nature of the alkyl chain attached to the amide nitrogen. The variations in the alkyl chain can lead to differences in their chemical reactivity and biological activity .
Properties
IUPAC Name |
3-N-(3-methyloxan-3-yl)-1-N-propylbenzene-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3/c1-3-9-18-15(20)13-6-4-7-14(11-13)16(21)19-17(2)8-5-10-22-12-17/h4,6-7,11H,3,5,8-10,12H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCWXBWMSBLGGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC=C1)C(=O)NC2(CCCOC2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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